![molecular formula C18H17N5O2 B11780573 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile](/img/structure/B11780573.png)
1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(4-(4-Amino-2-méthoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phényl)cyclopropanecarbonitrile est un composé organique complexe comportant un cycle cyclopropane, un noyau pyrido[4,3-D]pyrimidine et un groupe amino
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(4-(4-Amino-2-méthoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phényl)cyclopropanecarbonitrile implique généralement des réactions organiques en plusieurs étapes. Une méthode courante est le couplage de Suzuki–Miyaura, qui est une réaction de couplage croisé catalysée par le palladium entre un halogénure d’aryle et un composé organoborane . Cette réaction est connue pour ses conditions douces et sa grande tolérance aux groupes fonctionnels.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation du couplage de Suzuki–Miyaura pour une synthèse à grande échelle. Cela comprend la sélection de solvants, de catalyseurs et de conditions de réaction appropriés afin de maximiser le rendement et de minimiser les coûts. De plus, des étapes de purification telles que la recristallisation ou la chromatographie seraient nécessaires pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(4-(4-Amino-2-méthoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phényl)cyclopropanecarbonitrile peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe carbonyle peut être réduit pour former des dérivés alcooliques.
Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées à l’aide de réactifs comme l’hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe amino conduirait à des dérivés nitro, tandis que la réduction du groupe carbonyle conduirait à des dérivés alcooliques.
Applications De Recherche Scientifique
Le 1-(4-(4-Amino-2-méthoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phényl)cyclopropanecarbonitrile a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Médecine : Etudié pour son potentiel en tant qu’intermédiaire pharmaceutique ou ingrédient actif dans le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux possédant des propriétés spécifiques, telles que les polymères ou les revêtements.
Mécanisme D'action
Le mécanisme d’action du 1-(4-(4-Amino-2-méthoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phényl)cyclopropanecarbonitrile implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. La structure du composé lui permet de s’insérer dans des sites de liaison spécifiques, inhibant ou activant potentiellement les voies biologiques. Les voies et les cibles exactes dépendraient de l’application spécifique et nécessiteraient des recherches supplémentaires pour être élucidées.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-méthoxy-4-oxo-3-quinoléine carboxylique : Similaire par la présence d’un cycle cyclopropane et d’un groupe méthoxy.
2-Amino-4-méthyl-6-méthoxy-1,3,5-triazine : Partage les groupes fonctionnels méthoxy et amino.
Unicité
Le 1-(4-(4-Amino-2-méthoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phényl)cyclopropanecarbonitrile est unique en raison de sa combinaison d’un cycle cyclopropane, d’un noyau pyrido[4,3-D]pyrimidine et d’un groupe amino
Propriétés
Formule moléculaire |
C18H17N5O2 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1-[4-(4-amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C18H17N5O2/c1-25-17-21-13-6-9-23(16(24)14(13)15(20)22-17)12-4-2-11(3-5-12)18(10-19)7-8-18/h2-5H,6-9H2,1H3,(H2,20,21,22) |
Clé InChI |
WVCBUVYTLRKEJO-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C(=N1)N)C(=O)N(CC2)C3=CC=C(C=C3)C4(CC4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


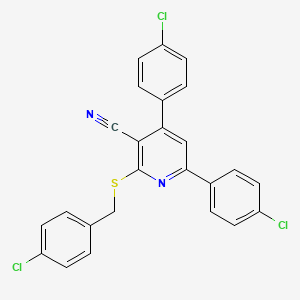
![4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11780492.png)
![tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B11780494.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B11780497.png)


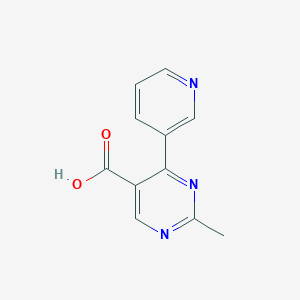
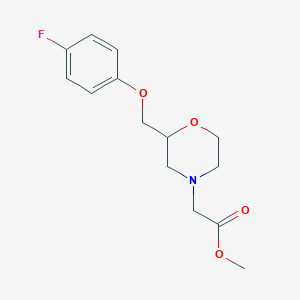
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11780544.png)
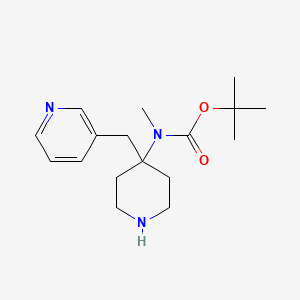
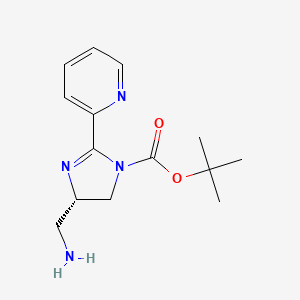
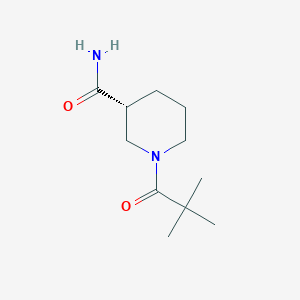
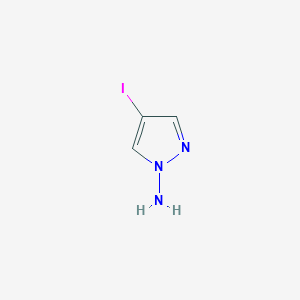
![2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11780581.png)
